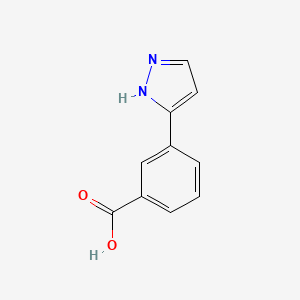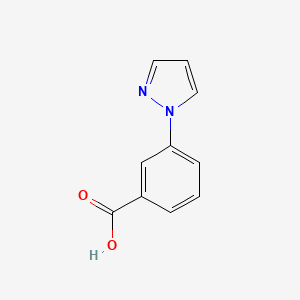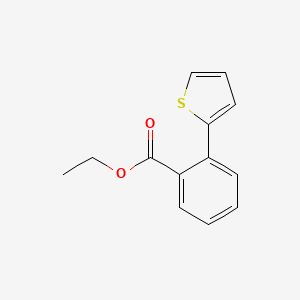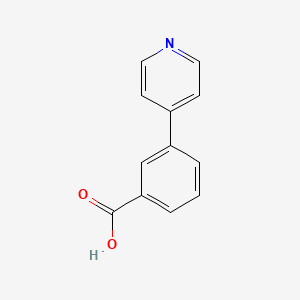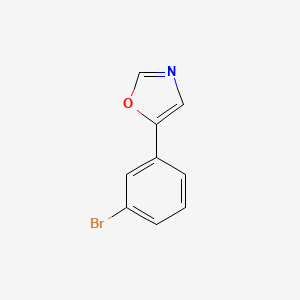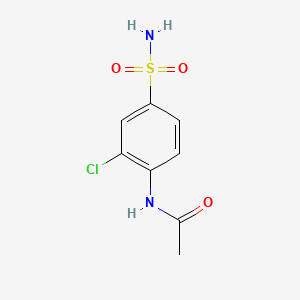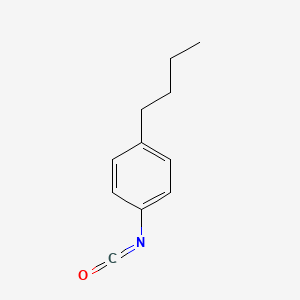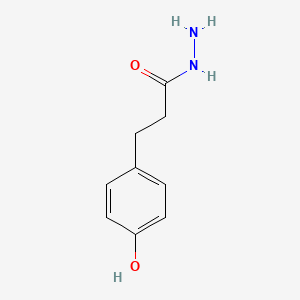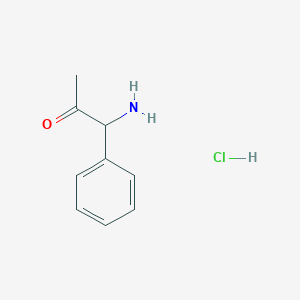![molecular formula C13H7BrCl3NO2 B1273822 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 453557-86-3](/img/structure/B1273822.png)
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrrole derivatives, as seen in the second paper, involves a one-pot multi-component coupling reaction, which suggests that a similar approach might be applicable for the synthesis of "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" . The use of natural hydroxyapatite as a catalyst in the synthesis indicates that environmentally benign methods can be employed for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using spectroscopic techniques and computational methods, as described in the first and second papers . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction (XRD) data, which could also be expected for the compound . The presence of substituents like bromobenzoyl and trichloroethanone groups would likely influence the electronic distribution and stability of the molecule.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as the HOMO-LUMO gap, as discussed in the first and eighth papers . These studies suggest that the carbonyl group is often the most reactive site in such molecules, which could be a key site for further chemical reactions involving "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be quite diverse. The first hyperpolarizability of these compounds indicates their potential role in nonlinear optics . The presence of halogen atoms, as seen in the compound of interest, could enhance such properties due to their polarizability. Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces, as mentioned in the second paper, suggest that "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" might also serve as a corrosion inhibitor .
Aplicaciones Científicas De Investigación
Antifungal Activities
Research on pyrrole analogues of bifonazole, including derivatives similar to the specified compound, has shown significant antifungal activities. These compounds have been tested against pathogens such as Candida albicans, demonstrating potent antifungal properties (Massa et al., 1988).
Synthesis and Structural Characterization
Studies have focused on the synthesis of various derivatives of the compound, elucidating their structures through elemental analysis, spectral data, and chemical transformations (Abdelhamid et al., 2016). Another research highlighted the synthesis of phosphorus compounds containing trifluoromethyl or trichloromethyl groups using a one-pot condensation process, which involves the specified compound (Kalantari et al., 2006).
Corrosion Inhibition
A study explored the use of pyrrole derivatives as corrosion inhibitors, indicating the effectiveness of such compounds in protecting metallic surfaces. This research utilized spectroscopic techniques and electrochemical studies to confirm the inhibitory efficiency (Louroubi et al., 2019).
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazines. These heterocycles have been synthesized through a series of reactions, demonstrating the compound's utility in creating novel organic structures (Zhang et al., 2019).
Pharmaceutical Applications
While research specifically on 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone in pharmaceutical applications is limited, its structural analogues and derivatives have been explored for potential antinociceptive and antibacterial activities. These studies suggest its potential in the development of new therapeutic agents (Bonacorso et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSONFOHTBOVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182491 |
Source


|
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone | |
CAS RN |
453557-86-3 |
Source


|
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

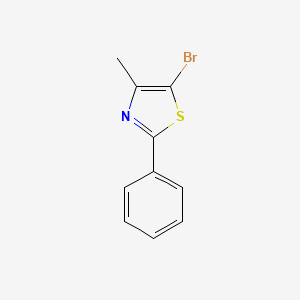
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
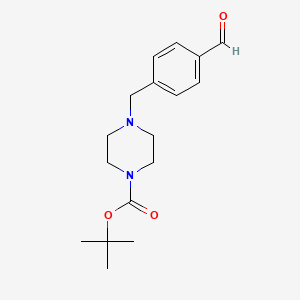
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
